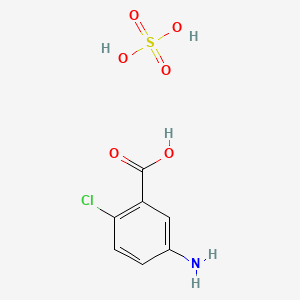
4,4'-Methylenebis(1,1-dibutyl-3-phenylurea)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Methylenebis(1,1-dibutyl-3-phenylurea) is a synthetic organic compound with the molecular formula C31H48N4O2. It is known for its unique structure, which includes two phenylurea groups connected by a methylene bridge. This compound is used in various scientific research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(1,1-dibutyl-3-phenylurea) typically involves the reaction of 4,4’-methylenedianiline with dibutylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 4,4’-Methylenebis(1,1-dibutyl-3-phenylurea) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
4,4’-Methylenebis(1,1-dibutyl-3-phenylurea) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenylurea groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylurea compounds.
科学研究应用
4,4’-Methylenebis(1,1-dibutyl-3-phenylurea) is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty polymers and as an additive in coatings and adhesives.
作用机制
The mechanism of action of 4,4’-Methylenebis(1,1-dibutyl-3-phenylurea) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may modulate signaling pathways by interacting with cellular receptors.
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(1,1-dimethyl-3-phenylurea): Similar structure but with dimethyl groups instead of dibutyl groups.
3,3’-Methylenebis(1,1-dibutylurea): Similar structure but with different positioning of the methylene bridge.
4,4’-Methylenebis(phenyl isocyanate): Similar core structure but with isocyanate groups instead of phenylurea groups.
Uniqueness
4,4’-Methylenebis(1,1-dibutyl-3-phenylurea) is unique due to its specific combination of phenylurea groups and dibutyl substituents, which confer distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
38818-27-8 |
|---|---|
分子式 |
C31H48N4O2 |
分子量 |
508.7 g/mol |
IUPAC 名称 |
1,1-dibutyl-3-[4-[[4-(dibutylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C31H48N4O2/c1-5-9-21-34(22-10-6-2)30(36)32-28-17-13-26(14-18-28)25-27-15-19-29(20-16-27)33-31(37)35(23-11-7-3)24-12-8-4/h13-20H,5-12,21-25H2,1-4H3,(H,32,36)(H,33,37) |
InChI 键 |
FJBJCMMXPKMYHT-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N(CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11964589.png)

![10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11964608.png)







![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11964646.png)
![(2E)-5-[3-(trifluoromethyl)benzyl]-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11964647.png)
![[Bis(dodecyloxy)phosphoryl]amine](/img/structure/B11964651.png)
![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11964658.png)
